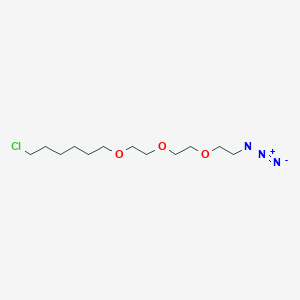
7-Bromo-2,5-dichloroquinazolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2,5-dichloroquinazolin-8-ol: is a chemical compound with the molecular formula C8H3BrCl2N2O It is a derivative of quinazolinol, characterized by the presence of bromine and chlorine atoms at specific positions on the quinazoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,5-dichloroquinazolin-8-ol typically involves the bromination and chlorination of quinazolinol derivatives. The reaction conditions often include the use of bromine and chlorine sources under controlled temperature and pH conditions to ensure selective substitution at the desired positions on the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions: 7-Bromo-2,5-dichloroquinazolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinazoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can lead to a variety of functionalized quinazoline derivatives.
科学研究应用
Chemistry: In chemistry, 7-Bromo-2,5-dichloroquinazolin-8-ol is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound finds applications in various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Bromo-2,5-dichloroquinazolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
相似化合物的比较
- 7-Bromoquinazolin-8-ol
- 2,5-Dichloroquinazolin-8-ol
- 7-Chloro-2,5-dibromoquinazolin-8-ol
Comparison: Compared to similar compounds, 7-Bromo-2,5-dichloroquinazolin-8-ol is unique due to its specific substitution pattern. The presence of both bromine and chlorine atoms at distinct positions on the quinazoline ring imparts unique chemical properties, making it a valuable compound for various applications.
属性
分子式 |
C8H3BrCl2N2O |
|---|---|
分子量 |
293.93 g/mol |
IUPAC 名称 |
7-bromo-2,5-dichloroquinazolin-8-ol |
InChI |
InChI=1S/C8H3BrCl2N2O/c9-4-1-5(10)3-2-12-8(11)13-6(3)7(4)14/h1-2,14H |
InChI 键 |
RVNSCIQJLDXVNU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=CN=C(N=C2C(=C1Br)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B11836906.png)
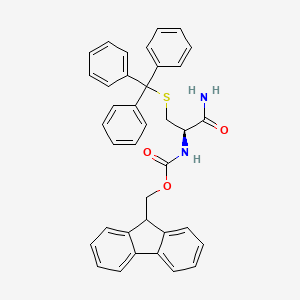

![4-Bromo-1',3-dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11836921.png)
![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)
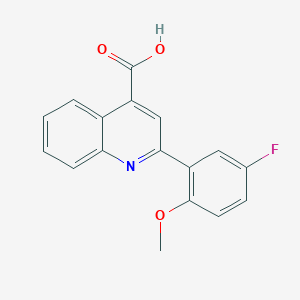


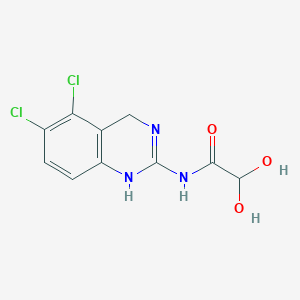
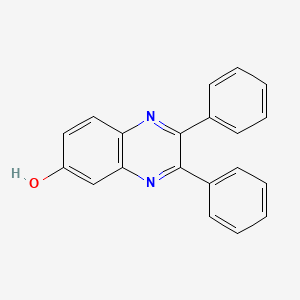

![[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11836959.png)
![4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11836961.png)
